Cas no 1361833-54-6 (4-(3,5-Dichlorophenyl)-2-fluoropyridine)

4-(3,5-Dichlorophenyl)-2-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 4-(3,5-Dichlorophenyl)-2-fluoropyridine
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- インチ: 1S/C11H6Cl2FN/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H
- InChIKey: UNDOKBFLQOAEFU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C1C=CN=C(C=1)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 12.9
4-(3,5-Dichlorophenyl)-2-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023029063-500mg |
4-(3,5-Dichlorophenyl)-2-fluoropyridine |
1361833-54-6 | 97% | 500mg |
$1,068.20 | 2022-04-02 | |
Alichem | A023029063-1g |
4-(3,5-Dichlorophenyl)-2-fluoropyridine |
1361833-54-6 | 97% | 1g |
$1,730.40 | 2022-04-02 | |
Alichem | A023029063-250mg |
4-(3,5-Dichlorophenyl)-2-fluoropyridine |
1361833-54-6 | 97% | 250mg |
$727.60 | 2022-04-02 |
4-(3,5-Dichlorophenyl)-2-fluoropyridine 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
4-(3,5-Dichlorophenyl)-2-fluoropyridineに関する追加情報
4-(3,5-Dichlorophenyl)-2-Fluoropyridine: A Comprehensive Overview
4-(3,5-Dichlorophenyl)-2-Fluoropyridine (CAS No. 1361833-54-6) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound, characterized by its unique chemical structure, has garnered attention for its potential in various therapeutic and industrial contexts. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 4-(3,5-Dichlorophenyl)-2-Fluoropyridine.
Chemical Structure and Properties
4-(3,5-Dichlorophenyl)-2-Fluoropyridine is a substituted pyridine derivative with a 3,5-dichlorophenyl group and a fluorine atom at the 2-position of the pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The compound is a white crystalline solid with a melting point of approximately 108-110°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane.
The electronic properties of 4-(3,5-Dichlorophenyl)-2-Fluoropyridine are influenced by the electron-withdrawing nature of the chlorine and fluorine atoms. This results in enhanced electrophilicity and reactivity, making it an attractive building block for various synthetic transformations. The compound's stability under different reaction conditions has been extensively studied, contributing to its utility in both laboratory and industrial settings.
Synthesis Methods
The synthesis of 4-(3,5-Dichlorophenyl)-2-Fluoropyridine has been reported using several methodologies. One common approach involves the reaction of 2-fluoro-4-bromopyridine with 3,5-dichlorophenylboronic acid via a Suzuki coupling reaction. This method provides high yields and excellent regioselectivity, making it a preferred route for large-scale production.
An alternative synthetic route involves the direct fluorination of 4-(3,5-dichlorophenyl)pyridine using selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method offers a more straightforward approach but requires careful control of reaction conditions to avoid side reactions.
Biological Activities
4-(3,5-Dichlorophenyl)-2-Fluoropyridine has shown promising biological activities in various preclinical studies. One notable application is its use as a lead compound in the development of novel antifungal agents. Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.
In addition to antifungal properties, 4-(3,5-Dichlorophenyl)-2-Fluoropyridine has been investigated for its potential as an anticancer agent. Studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. These findings have sparked interest in further exploring the therapeutic potential of this compound in oncology.
Recent Research Advancements
The field of medicinal chemistry continues to advance our understanding of the biological activities and therapeutic applications of 4-(3,5-Dichlorophenyl)-2-Fluoropyridine. Recent research has focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its potency and selectivity.
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of substituted pyridines derived from 4-(3,5-Dichlorophenyl)-2-Fluoropyridine. The researchers identified several compounds with improved antifungal activity compared to existing drugs. These findings highlight the potential for developing more effective treatments for fungal infections.
In another study, scientists at a leading pharmaceutical company investigated the use of 4-(3,5-Dichlorophenyl)-2-Fluoropyridine-based derivatives as inhibitors of protein-protein interactions (PPIs) involved in cancer progression. The results showed that these compounds could effectively disrupt specific PPIs, leading to reduced tumor growth in preclinical models.
Conclusion
4-(3,5-Dichlorophenyl)-2-Fluoropyridine (CAS No. 1361833-54-6) is a multifaceted compound with significant potential in both pharmaceutical and chemical applications. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and therapeutic uses, this compound is poised to play an increasingly important role in advancing medical treatments and industrial processes.
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